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molecular formula C8H7ClN2O4 B2975639 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid CAS No. 66367-04-2

2-[(4-Chloro-2-nitrophenyl)amino]acetic acid

Cat. No. B2975639
M. Wt: 230.6
InChI Key: JAIXZTSSBNLOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05714489

Procedure details

26.2 g (0,137 mol) of 2,5-dichloro-1-nitrobenzene, 20.6 g (0,274 mol) of glycine and 18.9 g (0.137 mol) of potassium carbonate in 200 ml of diethylene glycol were heated at 120° C. for 1 h. After cooling, 100 ml of water were added and the solution was acidified with 1M hydrochloric acid. The precipitate was filtered off with suction to yield 17.1 g (54%) of the product.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH2:13][C:14]([OH:16])=[O:15].C(=O)([O-])[O-].[K+].[K+].Cl>C(O)COCCO.O>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:12][CH2:13][C:14]([OH:16])=[O:15])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
20.6 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
18.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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